2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane
Overview
Description
Synthesis Analysis
The synthesis of related compounds has been extensively explored, indicating methodologies that could be applicable to 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane. For instance, the synthesis of bisphenol polymers through condensation reactions and the use of various catalysts demonstrates the chemical versatility and potential pathways for synthesizing complex brominated phenyl propane derivatives (Zeng Chong-yu, 2008).
Molecular Structure Analysis
The study of molecular structures through analytical techniques such as NMR and MS provides insights into the configuration and electronic environment of brominated phenyl propane compounds. Research on similar molecules has showcased how structural modifications can influence properties, which is critical for understanding the behavior of 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane at the molecular level (H. Yun-chu, 2004).
Chemical Reactions and Properties
Chemical reactions involving brominated phenyl propane derivatives are complex, with the potential for various interaction patterns such as C–Br...π(arene) interactions, which are significant for understanding the compound's reactivity and potential applications. These interactions highlight the compound's ability to engage in unique chemical behaviors (Giacomo Manfroni et al., 2021).
Physical Properties Analysis
Physical properties such as glass transition temperatures, solubility, and mechanical properties are essential for assessing the material's applications. Studies on related polymeric systems indicate how structural elements like bromine substitution affect these properties, providing a basis for predicting the behavior of 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane (K. Davy, M. Braden, 1991).
Chemical Properties Analysis
The chemical properties, including reactivity with various agents and conditions for polymerization, are critical for understanding the compound's versatility. Research into similar compounds provides insights into potential reactions, polymerization conditions, and the effects of structural variations on chemical behavior, which are applicable to 2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane (R. W. Thies et al., 1992).
Scientific Research Applications
Dental Applications
Dental Composites : This compound is used in dentistry as a monomer in composite resin systems and bonding agents. Its polymers with tetrahydrofurfuryl methacrylate show enhanced modulus and potential use in dental fissure sealants and composite filling materials (Davy & Braden, 1991).
Polymerization and Mechanical Properties : Studies have explored the polymerization kinetics and mechanical properties of resins containing this compound, aiming to improve dental restorative materials. Novel derivates with reduced viscosity and higher conversion rates are synthesized for dental composites (Wang et al., 2013).
Environmental and Chemical Applications
Bioremediation : Research indicates its potential in environmental applications, specifically bioremediation. Laccase from Fusarium incarnatum UC-14 has been used to biodegrade this compound, indicating its role in addressing environmental pollution (Chhaya & Gupte, 2013).
Material Science
Polymeric Systems : The compound is foundational in creating polymeric systems. These systems have applications in areas like dental materials, where their mechanical properties and reaction kinetics are critical (Lovell et al., 1999).
Composite Materials : It is used in the development of novel composite materials, particularly in dentistry. Research focuses on modifying its structure to optimize properties like curing shrinkage and mechanical strength (Kim et al., 2006).
Safety And Hazards
Future Directions
The future directions for this compound could involve further studies regarding its absorption, distribution, metabolism, and excretion due to the likelihood of human exposure to TBBPA-DBPE and its probable metabolites . Additionally, more research might be needed to fully understand its mechanism of action and potential hazards.
properties
IUPAC Name |
1,3-dibromo-5-[2-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propan-2-yl]-2-(2,3-dibromopropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Br8O2/c1-21(2,11-3-15(26)19(16(27)4-11)30-9-13(24)7-22)12-5-17(28)20(18(29)6-12)31-10-14(25)8-23/h3-6,13-14H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIZRZRTWSDLKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Br)OCC(CBr)Br)Br)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Br8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032129 | |
Record name | Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane | |
CAS RN |
21850-44-2 | |
Record name | Tetrabromobisphenol A bis(2,3-dibromopropyl ether) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21850-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrabromobisphenol A bis(2,3-dibromopropyl ether) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021850442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-(isopropylidene)bis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TETRABROMOBISPHENOL A BIS(2,3-DIBROMOPROPYL ETHER) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH2252CV63 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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